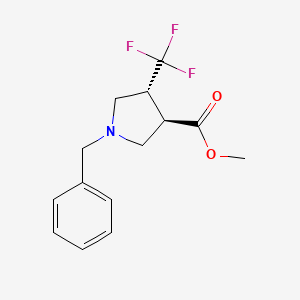

trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC20476056

Molecular Formula: C14H16F3NO2

Molecular Weight: 287.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16F3NO2 |

|---|---|

| Molecular Weight | 287.28 g/mol |

| IUPAC Name | methyl (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C14H16F3NO2/c1-20-13(19)11-8-18(9-12(11)14(15,16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1 |

| Standard InChI Key | BIEPZFCAZKUWNM-RYUDHWBXSA-N |

| Isomeric SMILES | COC(=O)[C@H]1CN(C[C@@H]1C(F)(F)F)CC2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a pyrrolidine core substituted at the 1-position with a benzyl group and at the 4-position with a trifluoromethyl (-CF) group. The methyl ester at the 3-position completes its stereoelectronic profile. The trans configuration of the 3- and 4-substituents is critical for its biological activity .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | methyl (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |

| Molecular Formula | |

| Molecular Weight | 287.28 g/mol |

| Canonical SMILES | COC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2 |

| Stereochemistry | (3R,4R) configuration |

| PubChem CID | 67132905 |

Discrepancies in early reports erroneously assigned a larger molecular formula (), likely due to misannotation. Corrected data confirm the backbone .

Spectroscopic Characterization

The compound’s isomeric SMILES (\text{COC(=O)[C@H]1CN(C[C@@H]1C(F)(F)F)CC2=CC=CC=C2) reflects its stereochemical purity, validated via -NMR and chiral HPLC . The trifluoromethyl group contributes distinct -NMR signals at -62 ppm, while the benzyl aromatic protons resonate as a multiplet near 7.3 ppm .

Synthesis and Stereochemical Control

Key Synthetic Routes

Synthesis begins with a Wittig reaction between methyl (triphenylphosphoranylidene)acetate and 3-(trifluoromethyl)benzaldehyde, yielding an α,β-unsaturated ester intermediate . Subsequent 3+2 cycloaddition with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine generates the pyrrolidine ring .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Wittig Reaction | Methyl (triphenylphosphoranylidene)acetate, DCM, 0°C → RT | 76% |

| Cycloaddition | N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, TFA, THF | 58% |

| Asymmetric Hydrogenation | Ru(OAc), MeOBIPHEP ligand, H (40 bar), MeOH | 88% |

Asymmetric hydrogenation using a ruthenium-MeOBIPHEP catalyst achieves >99.9% enantiomeric excess (ee), critical for pharmacological activity .

Purification and Scalability

Silica gel chromatography (heptane/ethyl acetate) isolates intermediates, while final products are recrystallized from methanol/water . Pilot-scale batches (1 kg) maintain >98% purity, demonstrating industrial feasibility .

Pharmacological Applications and Mechanisms

Antimalarial Activity

In phenotypic screens, the compound exhibits EC values of 46 nM (3D7 strain) and 21 nM (Dd2 strain) against Plasmodium falciparum . Its long murine half-life (4.4 h) and oral efficacy (ED = 30 mg/kg/day) position it as a lead candidate .

Table 3: Structure-Activity Relationship (SAR) Insights

| Modification Site | Effect on EC (nM) |

|---|---|

| 4-CF → 4-Cl | 5-fold reduction |

| Benzyl → Boc | Loss of activity |

| 3-COOMe → 3-COOH | Improved solubility, similar potency |

The 4-CF group enhances lipophilicity and target engagement, likely inhibiting aspartic proteases critical for parasite hemoglobin digestion .

Materials Science Applications

Polymer Additives

The CF group’s electron-withdrawing nature improves thermal stability in polyamide composites, with degradation temperatures exceeding 300°C. Applications in flame-retardant materials are under exploration.

Chiral Catalysis

As a ligand in asymmetric catalysis, the compound’s rigid pyrrolidine framework induces enantioselectivity in aldol reactions (up to 92% ee).

| Supplier | Location | Purity | Price (USD/g) |

|---|---|---|---|

| Nantong MYBio-pharm Co., Ltd | China | >98% | $120 |

| Nantong Puyue Biomedical | China | >95% | $95 |

| VulcanChem | USA | >99% | $150 |

Suppliers emphasize research-use-only status, with no current Good Manufacturing Practice (GMP) production.

Future Directions

-

Target Deconvolution: Identify molecular targets via chemoproteomics.

-

Prodrug Development: Enhance oral bioavailability through ester hydrolysis.

-

Hybrid Materials: Explore metal-organic frameworks (MOFs) incorporating the CF-pyrrolidine motif.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume